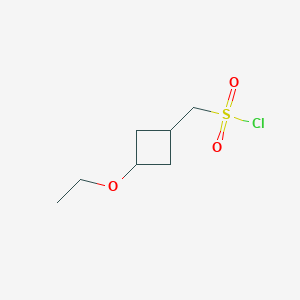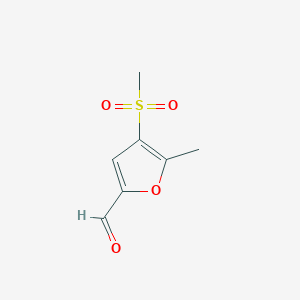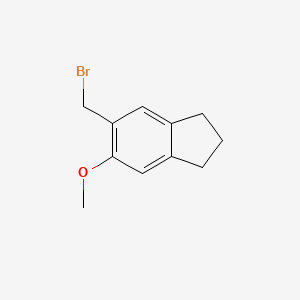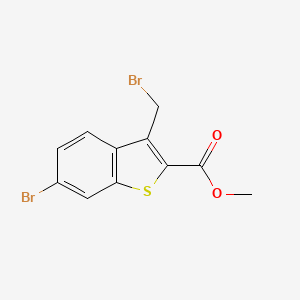![molecular formula C10H12BrNO2S B6601914 [(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one CAS No. 2092502-59-3](/img/structure/B6601914.png)
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one, also referred to as 5-Bromo-2-Methoxy-cyclopropyl-imino-Sulfanyl-Lambda6, is a novel cyclic imine sulfanyl compound with potential applications in the field of scientific research. This compound is of particular interest due to its unique structure and ability to interact with various biological molecules.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-Methoxy-cyclopropyl-imino-Sulfanyl-Lambda6 has potential applications in the field of scientific research. This compound has been used in a variety of studies, including studies of protein-protein interactions, enzyme inhibition, and drug delivery. It has also been used to study the structure and function of proteins and peptides, as well as to study the structure and function of DNA and RNA.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-Methoxy-cyclopropyl-imino-Sulfanyl-Lambda6 is not yet fully understood. However, it is believed that this compound interacts with various biological molecules, such as proteins and peptides, through hydrophobic interactions. This interaction is thought to result in the inhibition of enzyme activity and the disruption of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-Methoxy-cyclopropyl-imino-Sulfanyl-Lambda6 are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). It has also been shown to disrupt protein-protein interactions, which can lead to changes in protein structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-Bromo-2-Methoxy-cyclopropyl-imino-Sulfanyl-Lambda6 for lab experiments include its low cost, availability, and relatively easy synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions of 5-Bromo-2-Methoxy-cyclopropyl-imino-Sulfanyl-Lambda6 include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the synthesis of this compound and its derivatives could lead to improved synthesis methods and more efficient production processes. Finally, further research into the structure-activity relationships of this compound could lead to the development of novel compounds with improved properties.
Synthesemethoden
The synthesis of 5-Bromo-2-Methoxy-cyclopropyl-imino-Sulfanyl-Lambda6 involves a multi-step process. The first step involves the preparation of the cyclic imine precursor, which is achieved by the reaction of 5-bromo-2-methoxyphenol with cyclopropanecarboxaldehyde in the presence of a base such as sodium hydroxide. The second step involves the addition of a sulfanyl group, which is achieved by the reaction of the cyclic imine precursor with sodium sulfide in the presence of an acid such as hydrochloric acid. The third step involves the addition of a lambda6-sulfanyl group, which is achieved by the reaction of the cyclic imine sulfanyl with sodium sulfide in the presence of an acid such as hydrochloric acid. The final product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxyphenyl)-cyclopropyl-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-14-9-5-2-7(11)6-10(9)15(12,13)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMLABKLXLVKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)




![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole](/img/structure/B6601877.png)
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)



![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)

